1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 232.74 g/mol. This compound is significant in various scientific research applications, particularly in the fields of chemistry and biology, due to its unique structure that combines an aminomethyl group with a methanesulfonamide moiety. The compound is often utilized for its biological activities, including potential enzyme inhibition and receptor interaction.
The compound can be synthesized through various chemical methods, which are optimized for yield and purity. It is commercially available from chemical suppliers and is often used in laboratory settings for research purposes.
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group. These compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
The synthesis of 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride typically involves several key steps:
The molecular structure of 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride features:
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride can participate in various chemical reactions:
The mechanism of action for 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride primarily involves its interaction with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential applications in biochemical research and therapeutic contexts.
1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride has several scientific applications:
The unique structural properties of this compound render it valuable for both academic research and industrial applications, particularly in drug discovery and development processes.
The identification of 1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide (free base: C₉H₁₄N₂O₂S, MW 214.28 g/mol) and its hydrochloride salt (C₉H₁₅ClN₂O₂S, MW 250.75 g/mol) emerged during early 21st-century investigations into sulfonamide-based kinase inhibitors [3] [5]. The hydrochloride salt (CAS: 1193390-01-0) was developed to enhance aqueous solubility, facilitating in vitro pharmacological testing [5]. Key synthetic routes include:
Table 1: Key Identifiers of 1-[2-(Aminomethyl)phenyl]-N-methylmethanesulfonamide Variants
Form | CAS Number | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|---|
Free base | 877825-84-8 | C₉H₁₄N₂O₂S | 214.28 g/mol | Low aqueous solubility |
Hydrochloride | 1193390-01-0 | C₉H₁₅ClN₂O₂S | 250.75 g/mol | Enhanced solubility for bioassays |
Initially explored for antibacterial applications via dihydropteroate synthase (DHPS) inhibition (computational ΔG = −7.2 kcal/mol), the scaffold was later repurposed for targeted protein degradation [3]. Its ortho-aminomethyl motif proved critical for molecular recognition in kinase-binding domains [5].
The compound’s derivative, PF-562271 (a FAK inhibitor), serves as the protein-of-interest (POI) ligand in proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules exploit the compound’s FAK-binding ability to enable ubiquitin-mediated degradation [2] [6]:
Table 2: PROTAC Performance Utilizing the Compound’s Pharmacophore
PROTAC | E3 Ligase | Target | Degradation Efficiency | Cellular Activity |
---|---|---|---|---|
A13 | CRBN | FAK | DC₅₀ = 26.4 nM, Dmax = 85% (10 nM) | Superior anti-proliferation vs. PF-562271 |
FF2049 | FEM1B | HDAC1-3 | DC₅₀ = 257 nM, Dmax = 85% | Enhanced anti-proliferation in cancer models |
BI-3663 | VHL | FAK | Not quantified | Degradation in 12 cell lines |
Focal adhesion kinase (FAK) requires both catalytic activity and scaffolding functions for oncogenic signaling. Traditional ATP-competitive inhibitors (e.g., PF-562271) suppress kinase activity but fail to disrupt FAK’s protein-interaction domains [2]:
Table 3: Kinase Inhibition Profile of Key Derivatives
Compound | FAK IC₅₀ | Anti-Proliferation (A549) | Anti-Invasion | Plasma Stability (T₁/₂) |
---|---|---|---|---|
PF-562271 | 1.5 nM | Moderate | Yes | Not reported |
PROTAC A13 | 26.4 nM | Enhanced 3-fold vs. PF-562271 | Significantly improved | >194.8 min |
This dual-targeting capability establishes the scaffold as a template for multi-mechanistic cancer therapeutics, particularly against FAK-dependent malignancies [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7